molecular formula C10H12N2O B12595746 2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile CAS No. 620604-73-1

2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile

Cat. No.: B12595746
CAS No.: 620604-73-1
M. Wt: 176.21 g/mol
InChI Key: DPWNNICGIUGEMN-UHFFFAOYSA-N
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Description

2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzeneacetonitrile and features an amino group, a methoxy group, and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile typically involves the reaction of 4-amino-5-methoxy-2-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of sodium cyanide in the presence of a catalyst to facilitate the formation of the acetonitrile group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)acetonitrile
  • 2-(4-Aminophenyl)acetonitrile
  • 2-(4-Methylphenyl)acetonitrile

Uniqueness

2-(4-Amino-5-methoxy-2-methylphenyl)acetonitrile is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

620604-73-1

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(4-amino-5-methoxy-2-methylphenyl)acetonitrile

InChI

InChI=1S/C10H12N2O/c1-7-5-9(12)10(13-2)6-8(7)3-4-11/h5-6H,3,12H2,1-2H3

InChI Key

DPWNNICGIUGEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC#N)OC)N

Origin of Product

United States

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